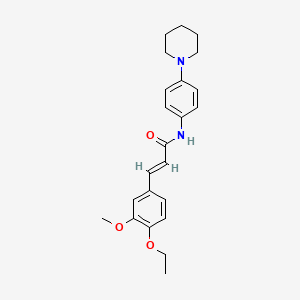

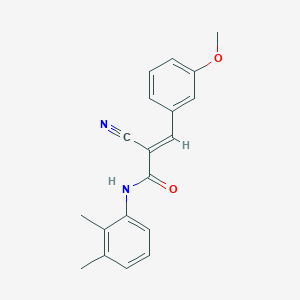

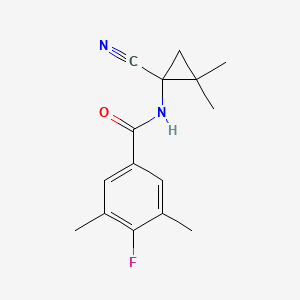

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability.Scientific Research Applications

Corrosion Inhibition in Copper

Research has demonstrated the effectiveness of certain acrylamide derivatives, including variations similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide, in inhibiting corrosion in copper. These compounds, when applied in nitric acid solutions, have shown significant potential as mixed-type inhibitors, reducing double-layer capacitance and achieving high efficiencies in protecting copper from corrosion (Abu-Rayyan et al., 2022).

Potential in Medicinal Chemistry

Several studies have explored the potential of acrylamide derivatives in medicinal chemistry. For example, derivatives of acrylamide have been synthesized and found to be effective as nanomolar inhibitors of human histone deacetylases. These compounds have shown promising efficacy in vitro and in vivo in cancer models, indicating their potential as therapeutic agents (Bressi et al., 2010).

Interaction with Biological Molecules

The interaction of acrylamide derivatives with biological molecules such as bovine serum albumin (BSA) has been investigated. Studies focusing on the binding affinity and conformational changes induced in BSA by these compounds can provide insights into their potential biological applications and interaction mechanisms (Meng et al., 2012).

Synthesis and Characterization

The synthesis and characterization of various acrylamide derivatives, including those structurally related to (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide, have been extensively studied. These research efforts contribute to understanding the physical and chemical properties of these compounds, which is crucial for their potential application in various scientific domains (Khan et al., 2013).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.

Future Directions

This could involve potential applications of the compound, or areas where further research is needed.

Please note that not all compounds will have information available in all these categories. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have access to a library, a librarian may be able to help you find more information. If you’re at a university, you might also be able to ask a chemistry professor or a graduate student. They might have access to resources or expertise that can help you.

properties

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-28-21-13-7-18(17-22(21)27-2)8-14-23(26)24-19-9-11-20(12-10-19)25-15-5-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,26)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWMHQPHUKEMFT-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)

![Spiro[indan-2,1'-cyclobutane]-1-one](/img/structure/B2430346.png)

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)